molecular formula C16H16BrNO2 B8148373 Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

Cat. No.: B8148373
M. Wt: 334.21 g/mol
InChI Key: PPXDFUKSUXFMNY-UHFFFAOYSA-N
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Description

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is a chemical compound of interest in medicinal and agricultural chemistry research. As part of the carbamate family, it serves as a versatile synthetic intermediate for the development of novel active molecules. Carbamate compounds have demonstrated significant potential in parasitology research. Studies on structurally related ethyl benzyl carbamates have shown promising ixodicide activity against the cattle tick Rhipicephalus (Boophilus) microplus , a major parasite causing substantial economic losses in the livestock industry . Some carbamates in this class exhibit a unique mechanism of action that is unrelated to acetylcholinesterase (AChE) inhibition, the traditional target of many carbamates. Instead, they negatively affect tick biological parameters, including oviposition and egg viability, showing high in vivo efficacy against strains resistant to organophosphates, pyrethroids, and amidines . This makes research into new carbamates crucial for overcoming pesticide resistance. In pharmaceutical research, the carbamate functional group is a key pharmacophore in drug discovery. Recent studies explore carbamate derivatives as ligands for various biological targets. For instance, research is being conducted on transforming ureas into carbamates to develop dual inhibitors for enzymes like Butyrylcholinesterase (BChE) and proteins such as p38α MAPK, which are relevant in the context of neurodegenerative diseases . The specific substitution pattern on the phenyl ring, such as the ortho-position of the bromine in this compound, can be critical for modulating biological activity and molecular interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(2-bromophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)10-11-18-16(19)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXDFUKSUXFMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Preparative Strategies for Benzyl (B1604629) N-[2-(2-bromophenyl)ethyl]carbamate

The formation of the carbamate (B1207046) functional group in the target molecule is typically achieved by creating a bond between the nitrogen atom of 2-(2-bromophenyl)ethylamine and the carbonyl carbon of a benzyl-based precursor.

The term "amino-dehalogenation" in this context refers to the reaction where an amine nucleophilically attacks a haloformate, resulting in the displacement of the halide and the formation of a carbamate. This is a common and effective method for installing a benzyloxycarbonyl (Cbz) protecting group onto an amine. The synthesis of Benzyl N-[2-(2-bromophenyl)ethyl]carbamate would proceed via the reaction of 2-(2-bromophenyl)ethylamine with benzyl chloroformate. byjus.comscirp.org This reaction is a classic example of nucleophilic acyl substitution.

The general mechanism involves the lone pair of electrons on the nitrogen atom of 2-(2-bromophenyl)ethylamine attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of the chloride ion to yield the stable carbamate product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org

A related and well-documented procedure involves the synthesis of the isomeric Benzyl (2-bromoethyl)carbamate from 2-bromoethylamine (B90993) hydrobromide and benzyl chloroformate. mdpi.com This method can be adapted to synthesize the target compound if 2-(2-bromophenyl)ethylamine hydrobromide is used as the starting material. The reaction is typically carried out in a biphasic system or in a solvent that can accommodate both the salt and the organic reagents.

A typical procedure involves dissolving the amine hydrobromide salt in a suitable solvent, such as a mixture of water and an organic solvent like dioxane. A base, commonly sodium hydroxide, is added to neutralize the hydrobromide and deprotonate the ammonium (B1175870) ion to the free amine. Subsequently, benzyl chloroformate is added, often dropwise and at a controlled temperature (e.g., 0 °C to room temperature), to facilitate the formation of the carbamate. mdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Reactant 1Reactant 2BaseSolventTemperatureYieldReference
2-Bromoethylamine hydrobromideBenzyl chloroformateNaOHDioxane/Water0 °C to RTHigh mdpi.com
EthylenediamineBenzyl chloroformateNaOHMethanol/Water25 °C54% scirp.org

This table presents data for the synthesis of related carbamates, illustrating typical reaction conditions.

The synthesis of various benzyl carbamates from benzylamine (B48309) derivatives is a widely explored area in organic chemistry. These methods often utilize benzylamine or its substituted analogues as the nitrogen source and react them with a suitable chloroformate. For instance, various ethyl benzyl carbamates have been synthesized by reacting benzylamine derivatives with ethyl chloroformate in the presence of a base like potassium carbonate in a solvent such as acetone. byjus.comscirp.org

These established procedures for benzylamine derivatives provide a solid foundation for developing a robust synthesis of this compound. The key is the nucleophilic nature of the amine, which readily reacts with the electrophilic benzyl chloroformate.

AmineChloroformateBaseSolventTemperatureReference
BenzylamineAcetyl chlorideAqueous BaseDichloromethane/WaterNot specified wikipedia.org
Benzylamine derivativesEthyl chloroformateK₂CO₃Acetone-10 °C to 0 °C byjus.comscirp.org

This table showcases reaction conditions for the synthesis of related benzyl amides and carbamates.

Optimization of Reaction Conditions and Yields in Carbamate Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters, including the choice of solvent and the nature of the basic catalyst.

The solvent plays a critical role in carbamate synthesis as it must dissolve the reactants and facilitate the reaction kinetics. The choice of solvent can influence the solubility of the starting materials (especially the amine salt, if used) and the stability of the intermediates.

For the reaction of an amine with benzyl chloroformate, a variety of solvents can be employed. Aprotic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran (B95107) (THF) are common choices as they are generally unreactive towards the reagents. mdpi.com In some cases, a two-phase system consisting of water and an organic solvent is used, particularly in Schotten-Baumann conditions. organic-chemistry.orgwikipedia.org The aqueous phase contains the base to neutralize the HCl byproduct, while the organic phase dissolves the amine and the chloroformate. The choice of solvent can also affect the reaction rate; for example, reactions of benzyl halides with amines have been shown to have different rates in various mixed solvent systems.

Solvent SystemReactantsObservationsReference
Acetonitrile, THF, Ethyl Acetate, Dichloromethane, 1,4-Dioxane1-(4-bromophenyl)ethan-1-amine and CO₂Formation of ammonium carbamate precipitate. mdpi.com
Methanol1-(4-bromophenyl)ethan-1-amine and CO₂Formation of both ammonium carbamate and ammonium methylcarbonate. mdpi.com
Dichloromethane/Water (biphasic)Amine and Acyl ChlorideStandard Schotten-Baumann conditions, base in aqueous phase. wikipedia.org

This table illustrates the effect of different solvents on related amine reactions.

The addition of a base is fundamental in the synthesis of carbamates from amines and haloformates. The primary role of the base is to act as a scavenger for the hydrogen halide (e.g., HCl) that is formed during the reaction. organic-chemistry.org This prevents the protonation of the starting amine, which would render it unreactive.

Commonly used bases include inorganic bases like sodium hydroxide, potassium carbonate, and sodium bicarbonate, as well as organic bases such as triethylamine (B128534) and pyridine. The choice of base can impact the reaction rate and selectivity. For instance, in the synthesis of ethyl benzyl carbamates, anhydrous potassium carbonate has been used effectively. byjus.comscirp.org The strength and solubility of the base in the chosen solvent system are important considerations. In biphasic systems, an aqueous solution of an inorganic base is typically used. wikipedia.org The base-catalyzed process follows an addition-elimination mechanism, where the amine adds to the carbonyl group, and the subsequent elimination of the halide is facilitated by the deprotonation of the nitrogen by the base. byjus.com

BaseReaction TypeFunctionReference
Aqueous Base (e.g., NaOH)Schotten-Baumann ReactionNeutralizes HCl byproduct in the aqueous phase. organic-chemistry.orgwikipedia.org
Potassium Carbonate (anhydrous)Carbamate synthesisActs as a base in an organic solvent like acetone. byjus.comscirp.org
Triethylamine, PyridineGeneral Amine AcylationOrganic bases soluble in organic solvents. byjus.com

This table summarizes the role of different bases in carbamate and amide synthesis.

Kinetic Studies on Temperature and Reaction Time Parameters for Enhanced Efficiency

The synthesis of carbamates, such as this compound, is influenced by key reaction parameters, including temperature and reaction time. Kinetic studies on analogous carbamate formation reactions provide insight into optimizing efficiency. The formation of carbamates from amines and carbon dioxide sources, a related process, is known to be temperature-dependent; lower temperatures generally favor carbamate formation, while higher temperatures can shift the equilibrium toward bicarbonate formation. researchgate.net For reactions involving the formation of benzyl carbamates from an amine and benzyl chloroformate, the rate is extremely fast and correlates with the nucleophilicity of the amine. mdpi.com

The rate law for the reaction of amines with reagents like chloroformates is typically second order, depending on the concentration of both the amine and the chloroformate derivative. researchgate.netnih.gov The reaction time required for complete conversion is influenced by these concentrations, the inherent reactivity of the substrates, and the temperature. For instance, in the synthesis of benzyl benzoate, a related esterification, the reaction was studied over a temperature range of 70-105°C, with the activation energy calculated to be 15,064 cal/g-mole, demonstrating a clear temperature dependency consistent with Arrhenius' Law. njit.edu In the formation of urea (B33335) from ammonium carbamate, a process with mechanistic similarities, the yield is shown to be dependent on reaction temperature and time in the range of 393–413 K. rsc.org Optimizing these parameters is crucial for maximizing yield and minimizing reaction time and potential side reactions.

Table 1: General Influence of Parameters on Carbamate Synthesis

ParameterGeneral Effect on Carbamate FormationCitation
Temperature Lower temperatures can favor the thermodynamic stability of the carbamate. researchgate.net Higher temperatures increase reaction rate but may promote side reactions or equilibrium shifts. rsc.org researchgate.netrsc.org
Reaction Time Dependent on reactant concentrations, temperature, and catalyst presence. Reactions are often rapid but must be long enough for complete conversion. mdpi.comrsc.org
Amine Basicity/Nucleophilicity Reaction rates with chloroformates show a strong positive correlation with the amine's nucleophilicity. mdpi.comresearchgate.net mdpi.comresearchgate.net

Chemical Transformations and Derivatization Strategies of the Compound

The structure of this compound contains two primary sites for chemical modification: the bromine atom on the aromatic ring and the carbamate functional group. These allow for a range of derivatization strategies.

The aryl bromide moiety within the compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (such as a boronic acid or ester) to form a new C-C bond. wikipedia.orgsynarchive.com This method is widely used to synthesize biaryl compounds. wikipedia.org The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system, which can include aqueous mixtures. wikipedia.orgmdpi.comuvic.ca The reactivity order for the halide is I > Br > OTf >> Cl. libretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial for achieving high efficiency and broad substrate scope. youtube.com This reaction provides a direct route to synthesize more complex aniline (B41778) derivatives from the starting compound.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to create a new, substituted alkene, forming a C-C bond. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst and a base and typically exhibits high trans selectivity. organic-chemistry.org Intramolecular versions of this reaction are particularly efficient for forming cyclic structures. libretexts.org

Table 2: Potential Cross-Coupling Reactions for Derivatization

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Base SystemCitation
Suzuki-Miyaura Coupling Organoboron Compound (R-B(OH)₂)C-C (Aryl-Aryl)Pd(PPh₃)₄ / K₂CO₃ wikipedia.orgsynarchive.comuvic.ca
Buchwald-Hartwig Amination Amine (R₂NH)C-N (Aryl-Amine)Pd(dba)₂ + Ligand / NaOtBu wikipedia.orgorganic-chemistry.orgyoutube.com
Heck Reaction Alkene (R-CH=CH₂)C-C (Aryl-Alkene)Pd(OAc)₂ / Base organic-chemistry.orgwikipedia.orgyoutube.com

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection strategy in organic synthesis, valued for its stability and specific deprotection methods.

The benzyloxycarbonyl group (Cbz or Z group) is a widely used protecting group for amines. wikipedia.org Its purpose is to mask the nucleophilic and basic properties of the amine's lone pair, preventing unwanted side reactions during subsequent synthetic steps. wikipedia.org The Cbz group is stable under a range of conditions, including those that are mildly acidic or basic, making it orthogonal to many other common protecting groups like Boc and Fmoc. wikipedia.org This stability allows for selective chemical manipulations at other sites of a complex molecule before the amine is unmasked.

The standard procedure for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgcommonorganicchemistry.com The mechanism is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. wikipedia.org This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group. A base, such as sodium carbonate or a tertiary amine, is required to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

The removal of the Cbz group is most commonly achieved through catalytic hydrogenation. This method is highly effective and typically proceeds under mild conditions.

Catalytic Hydrogenation: This is the classic method for Cbz deprotection. The reaction involves treating the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, most often palladium on carbon (Pd/C). wikipedia.org The mechanism involves the hydrogenolysis of the C-O bond of the benzyl group. researchgate.net This cleavage releases the free amine via an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired amine, carbon dioxide, and toluene. researchgate.net This method is clean and efficient, but its use can be limited by the presence of other functional groups susceptible to reduction, such as alkenes, alkynes, or other aryl halides. wikipedia.org However, modified catalysts, such as a Pd/C-ethylenediamine complex, have been developed to allow for chemoselective hydrogenation of other functional groups without cleaving the Cbz group. organic-chemistry.org

Nucleophilic Scavenging/Deprotection: An alternative deprotection strategy that avoids hydrogenation and strong acids involves the use of nucleophiles. A notable method employs 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) at elevated temperatures (e.g., 75 °C). researchgate.netnih.govwikipedia.orgthieme-connect.de The mechanism is proposed to be an Sₙ2 attack by the thiolate nucleophile on the benzylic carbon of the Cbz group. wikipedia.org This attack displaces the carbamate, which then decarboxylates to the free amine. wikipedia.org This method is particularly valuable for substrates containing functionalities that are sensitive to reduction, such as aryl halides, making it orthogonal to catalytic hydrogenation. nih.govwikipedia.org

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Benzyl (B1604629) N-[2-(2-bromophenyl)ethyl]carbamate provides a map of all proton environments within the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

The spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-bromophenyl and benzyl groups, the two methylene (-CH₂-) groups of the ethyl chain, the benzylic methylene protons, and the N-H proton of the carbamate (B1207046) linkage.

Aromatic Protons (2-bromophenyl group): The four protons on the 2-bromophenyl ring typically appear in the downfield region (δ 7.0–7.6 ppm) as a complex multiplet pattern due to spin-spin coupling.

Aromatic Protons (Benzyl group): The five protons of the phenyl ring from the benzyl group usually resonate as a multiplet around δ 7.3–7.4 ppm.

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet corresponding to the two benzylic protons is expected around δ 5.1 ppm.

Carbamate Proton (-NH-): A broad singlet or triplet, depending on coupling with the adjacent methylene group, is anticipated around δ 5.0 ppm. Its chemical shift can be variable and is sensitive to solvent and concentration.

Ethyl Protons (-CH₂-CH₂-): The two methylene groups of the ethyl bridge give rise to two distinct signals. The methylene group attached to the nitrogen (-NH-CH₂-) is expected to appear as a quartet around δ 3.5 ppm, while the methylene group attached to the bromophenyl ring (-CH₂-Ar) would resonate further upfield as a triplet around δ 3.0 ppm.

Table 1: Illustrative ¹H NMR Data for Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55d1HAromatic H
~7.35m5HAromatic H (Benzyl)
~7.25m2HAromatic H
~7.10t1HAromatic H
~5.12s2H-O-CH₂-Ph
~5.05t1H-NH-
~3.50q2H-NH-CH₂-
~3.01t2H-CH₂-Ar

Note: This is representative data; actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Being a broadband-decoupled spectrum, each signal typically appears as a singlet, and its chemical shift is characteristic of the carbon's hybridization and chemical environment.

Carbonyl Carbon (-C=O): The carbamate carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 156–157 ppm. mdpi.com

Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the δ 120–140 ppm region. The carbon atom bonded to the bromine (C-Br) will be shifted relative to the others, and its precise location can aid in confirming the substitution pattern.

Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon signal is expected around δ 67 ppm. mdpi.com

Ethyl Carbons (-CH₂-CH₂-): The two aliphatic methylene carbons will appear in the upfield region of the spectrum. The carbon adjacent to the nitrogen (-NH-CH₂-) is expected around δ 42 ppm, while the carbon attached to the aromatic ring (-CH₂-Ar) would be found around δ 35 ppm.

Table 2: Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~156.5C=O (carbamate)
~138.8Quaternary Aromatic C
~136.4Quaternary Aromatic C
~132.9Aromatic CH
~131.2Aromatic CH
~128.5Aromatic CH (Benzyl)
~128.1Aromatic CH (Benzyl)
~127.9Aromatic CH
~127.7Aromatic CH
~124.6Quaternary Aromatic C-Br
~67.1-O-CH₂-Ph
~41.8-NH-CH₂-
~35.2-CH₂-Ar

Note: This is representative data; actual values may vary based on solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and detailed structural analysis. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the -NH proton and the adjacent -CH₂- protons, and a crucial correlation between the two distinct methylene groups of the ethyl chain, confirming their connectivity. It would also help delineate the coupling patterns within the 2-bromophenyl aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It is invaluable for definitively assigning each carbon signal by linking it to its attached proton(s). For instance, the proton signal at δ 3.50 ppm would show a cross-peak with the carbon signal at δ 41.8 ppm, assigning them to the -NH-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular skeleton. For example, the benzylic protons (-O-CH₂-) would show a correlation to the carbonyl carbon (C=O), confirming the benzyl ester portion of the carbamate. Protons on the ethyl chain would show correlations to carbons in the 2-bromophenyl ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For a flexible molecule like this, NOESY could reveal preferred spatial arrangements of the benzyl and bromophenyl groups relative to each other.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.

FT-IR spectroscopy is a rapid and powerful tool for identifying key functional groups. The spectrum of this compound would be dominated by absorptions corresponding to the carbamate group. rsc.org

N-H Stretching: A moderate to strong absorption band is expected in the region of 3300–3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbamate carbonyl group, is expected between 1690 and 1720 cm⁻¹. rsc.org This is often the most prominent peak in the spectrum.

N-H Bending: The bending vibration of the N-H group typically appears around 1610-1620 cm⁻¹. rsc.org

C-N and C-O Stretching: The stretching vibrations for the C-N and C-O single bonds of the carbamate group are found in the fingerprint region, typically between 1000 and 1350 cm⁻¹. rsc.org

Table 3: Characteristic FT-IR Vibrational Modes for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3330Strong, BroadN-H StretchCarbamate (-NH)
3100-3000MediumC-H StretchAromatic
2950-2840MediumC-H StretchAliphatic (-CH₂-)
~1700Very StrongC=O StretchCarbamate (C=O)
~1610MediumN-H BendCarbamate (-NH)
~1250StrongC-N StretchCarbamate (C-N)
~1070StrongC-O StretchCarbamate (C-O)

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the phenyl and bromophenyl rings, typically giving strong signals in the 1580-1610 cm⁻¹ region.

Carbamate Group: While the C=O stretch is also Raman active (expected around 1716 cm⁻¹), other carbamate skeletal vibrations can be observed. nih.gov

C-Br Stretch: The C-Br stretching vibration, which occurs at low frequencies (typically 500-650 cm⁻¹), is often more easily observed in Raman than in mid-range FT-IR spectroscopy.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, strengthening the structural confirmation.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak ([M]+•) and any bromine-containing fragments. docbrown.info

The expected HRMS data for the molecular ion of this compound (C16H16BrNO2) would show two peaks of nearly equal intensity, separated by two mass units.

Table 1: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C16H1679BrNO2+H]+ 79Br 334.0437

This table is generated based on theoretical calculations and established isotopic distributions.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the functional groups present in the molecule. Key fragmentation pathways for carbamates and compounds with benzyl groups often involve specific bond cleavages. whitman.edulibretexts.org The presence of an aromatic ring typically results in a prominent molecular ion. whitman.edu

A primary fragmentation pathway involves the cleavage of the benzylic C-O bond, which would lead to the formation of a tropylium ion (m/z 91), a common and stable fragment for benzyl-containing compounds. whitman.edu Another significant fragmentation would be the cleavage of the carbamate group, which could lead to a variety of smaller charged fragments. The brominated phenyl ring also influences fragmentation, and fragments containing the bromine atom will exhibit the characteristic 1:1 isotopic pattern. docbrown.infolibretexts.org

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z (for 79Br) m/z (for 81Br) Proposed Fragment Structure/Identity
91 - [C7H7]+ (Tropylium ion)
170 172 [C7H6Br]+
182 184 [C8H7Br]+•

This table presents predicted fragmentation patterns based on the analysis of structurally similar compounds and general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound—the benzyl group and the 2-bromophenyl group—are expected to exhibit characteristic absorptions in the UV region.

The electronic spectrum of this compound would be dominated by π → π* transitions associated with the aromatic rings. The benzene ring of the benzyl group typically shows a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The substitution on the second phenyl ring (the bromine atom and the ethyl carbamate chain) will influence the exact position and intensity of these absorption maxima. The presence of the bromine atom, a halogen substituent, may cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Table 3: Expected UV-Vis Absorption Data for this compound

Chromophore Expected Transition Approximate λmax (nm)
Benzyl Group π → π* (E2-band) ~210
Benzyl Group π → π* (B-band) ~260

This table is based on typical absorption values for the identified chromophores. The exact values would need to be confirmed by experimental analysis.

Computational Chemistry and Theoretical Insights into Reactivity and Structure

Quantum Chemical Calculations for Molecular Properties and Energetics

Selection and Validation of Basis Sets and Computational Levels of Theory

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like Benzyl (B1604629) N-[2-(2-bromophenyl)ethyl]carbamate, which contains aromatic rings, a flexible carbamate (B1207046) linkage, and a heavy halogen atom (bromine), the selection requires careful consideration.

Levels of Theory: Density Functional Theory (DFT) is a widely used method for molecules of this size due to its favorable balance of computational cost and accuracy. Hybrid functionals, such as B3LYP, are popular for geometry optimizations and frequency calculations of organic compounds. scirp.orgresearchgate.net For systems containing halogen atoms, functionals that accurately describe non-covalent interactions and dispersion forces are crucial. Therefore, dispersion-corrected functionals (e.g., B3LYP-D3) are often employed to better model intramolecular and intermolecular forces. nih.gov

Basis Sets: The choice of basis set, which is the set of mathematical functions used to build molecular orbitals, is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are standard for organic molecules. scirp.orgnih.gov The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution in the carbamate group and aromatic rings. For the bromine atom, a basis set that includes effective core potentials (ECPs) or is specifically designed for heavier elements is necessary for accurate results.

Validation: The validation of the chosen computational protocol is a crucial step. This is typically achieved by comparing calculated properties with available experimental data. For instance, theoretical vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental infrared (IR) spectra. scirp.orgnih.gov Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be benchmarked against experimental spectra to confirm that the computational model provides a reliable description of the molecule's electronic structure. nih.gov A good correlation between theoretical and experimental data validates the chosen level of theory and basis set, providing confidence in the prediction of other properties for which experimental data may not be available.

Table 1: Commonly Employed Levels of Theory and Basis Sets for Carbamate-Containing Molecules

Level of Theory Basis Set Typical Application Strengths & Weaknesses
HF (Hartree-Fock) 6-31+G(d) Initial geometry optimization, vibrational frequencies Strengths: Computationally less expensive. Can provide good vibrational frequency predictions when scaled. scirp.orgWeaknesses: Does not account for electron correlation, which can affect accuracy.
DFT (B3LYP) 6-311G(d,p) Geometry optimization, electronic properties, vibrational spectra Strengths: Good balance of accuracy and computational cost for organic molecules. nih.gov Widely used and benchmarked. Weaknesses: Standard B3LYP may not fully account for dispersion forces.
DFT (B3LYP-D3) 6-311++G(d,p) Systems with non-covalent interactions, conformational analysis Strengths: Includes empirical dispersion correction for better handling of van der Waals forces. nih.gov The "++" indicates diffuse functions for describing anions and weak interactions. Weaknesses: Slightly higher computational cost than standard B3LYP.
MP2 aug-cc-pVDZ High-accuracy energy calculations, intermolecular interactions Strengths: Accounts for electron correlation beyond DFT. Provides more accurate energies. Weaknesses: Significantly higher computational cost, limiting its use to smaller systems or single-point energy calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static, optimized structures, Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is a flexible molecule that exhibits dynamic behavior, especially in solution. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, offering a window into its conformational landscape and interactions with its environment. nih.govaidic.it

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). The interactions between all atoms are described by a force field (such as OPLS or AMBER), which is a set of parameters and equations that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds.

For this compound, MD simulations can reveal:

Conformational Flexibility: The simulation can explore the various rotational states (rotamers) around the single bonds, particularly the C-N bond of the carbamate group, which is known to have a significant rotational barrier. nih.gov This allows for the identification of the most stable and populated conformations in a given solvent.

Solvent Effects: The explicit inclusion of solvent molecules allows for a detailed analysis of solute-solvent interactions. researchgate.net This includes the formation and lifetime of hydrogen bonds between the carbamate's N-H and C=O groups and the solvent. The solvent can influence the conformational equilibrium and the barrier to rotation around the carbamate C-N bond. nih.gov

By analyzing the simulation trajectories, properties such as radial distribution functions can be calculated to understand the structuring of solvent molecules around specific parts of the carbamate, providing a detailed picture of the solvation shell. aidic.it

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts via GIAO) and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry software. scirp.org These calculations predict the frequencies of fundamental vibrational modes, such as the C=O stretch, N-H bend, and C-H stretches of the aromatic rings. However, these calculations are typically performed within the harmonic oscillator approximation, which can lead to systematic overestimation of the frequencies compared to experimental IR or Raman spectra. To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) that corrects for anharmonicity and other systematic errors. nih.gov Comparing the scaled theoretical spectrum with an experimental one can aid in the assignment of complex spectral bands. researchgate.net

NMR Chemical Shifts: The prediction of NMR chemical shifts is another key application. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (TMS). nih.gov The accuracy of these predictions is highly dependent on the quality of the optimized molecular geometry. By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, one can validate the computed structure and gain confidence in the assignment of NMR signals. mdpi.com

Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic Parameter Experimental Value Calculated Value (Scaled/Referenced)
Vibrational Frequencies (cm⁻¹)
N-H Stretch 3350 3355
C=O Stretch 1695 1700
Aromatic C-H Stretch 3060 3065
¹H NMR Chemical Shifts (ppm)
N-H Proton 5.10 5.05
Benzyl CH₂ Protons 5.15 5.20
Aromatic Protons 7.10 - 7.60 7.15 - 7.65
¹³C NMR Chemical Shifts (ppm)
Carbonyl Carbon 156.5 157.0
Benzyl CH₂ Carbon 67.0 67.5
C-Br Carbon 122.0 122.8

Computational Analysis of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry can be used to explore the reactivity of this compound by mapping out the potential energy surfaces of its chemical reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. wikipedia.org

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. wikipedia.org Locating this structure is a key step in understanding a reaction's mechanism. Once the geometries and energies of the reactants, transition state(s), and products are calculated, a reaction energy profile can be constructed.

For this compound, potential reactions for computational study include:

Carbamate Formation: Modeling the reaction of the corresponding amine with a benzyl-based carbonylating agent can provide insight into the synthesis of the molecule. nih.gov

Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis can be investigated to understand the molecule's stability. This would involve modeling the attack of water or a hydroxide ion on the carbonyl carbon.

Curtius Rearrangement: Carbamates are often products of the Curtius rearrangement, where an acyl azide is converted to an isocyanate that is then trapped by an alcohol. beilstein-journals.org Computational analysis can elucidate the energy barriers and intermediates involved in such synthetic routes.

Investigation of Steric and Electronic Factors Governing Molecular Interactions

The structure, conformation, and reactivity of this compound are governed by a delicate interplay of steric and electronic factors. nih.govnih.gov Computational methods allow for the detailed investigation of these effects.

Electronic Factors:

Amide Resonance: A key electronic feature of the carbamate group is the delocalization of the nitrogen lone pair into the carbonyl π-system. acs.org This resonance gives the C-N bond partial double-bond character, leading to a planar amide-like structure and a significant barrier to rotation. nih.gov Computational methods can quantify the strength of this interaction and the height of the rotational barrier.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule. The oxygen of the carbonyl group and the bromine atom are typically regions of negative potential (nucleophilic), while the N-H proton and the carbonyl carbon are regions of positive potential (electrophilic). This information is critical for predicting sites of intermolecular interactions, such as hydrogen bonding. ub.edu

Inductive and Mesomeric Effects: The electron-withdrawing nature of the bromine atom and the properties of the benzyl group influence the electron density throughout the molecule, affecting its reactivity and the acidity of the N-H proton.

Steric Factors:

Conformational Preference: The bulky benzyl and 2-bromophenyl groups create steric hindrance that influences the preferred three-dimensional arrangement of the molecule. nih.gov The steric repulsion between these groups can affect the torsional angles along the ethyl linker and influence the syn vs. anti conformation of the carbamate group. nih.gov

Reactivity: Steric hindrance can also dictate reactivity. For example, the bulky groups may shield the carbonyl carbon from attack by a nucleophile, thereby slowing down a potential hydrolysis reaction. researchgate.net

By combining geometric analysis with electronic structure calculations (such as Natural Bond Orbital analysis), a comprehensive picture of how these steric and electronic effects dictate the molecule's properties can be developed. nih.gov

Role in Complex Molecule Synthesis and Methodological Advancements

Benzyl (B1604629) N-[2-(2-bromophenyl)ethyl]carbamate as a Versatile Synthetic Building Block

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate has emerged as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the specific arrangement of functional groups within its structure: an ortho-brominated aromatic ring, a protected primary amine in the form of a benzyl carbamate (B1207046) (Cbz group), and a flexible two-carbon ethyl linker. This combination allows for a diverse array of intramolecular cyclization reactions, primarily catalyzed by transition metals like palladium, to construct complex nitrogen-containing heterocycles. The ortho-bromo substituent serves as a reactive handle for oxidative addition to a metal catalyst, while the nucleophilic nitrogen, once deprotected or under specific conditions, can participate in ring-forming reactions. The ethyl chain provides the necessary spacing to facilitate the formation of five- and six-membered rings, which are core structures in numerous biologically active molecules and natural products.

The strategic importance of this compound lies in its capacity to serve as a common precursor for a variety of heterocyclic scaffolds. The interplay between the aryl bromide and the protected amine allows synthetic chemists to forge new carbon-nitrogen and carbon-carbon bonds intramolecularly, leading to the efficient assembly of intricate molecular architectures.

While the direct cyclization to form a pyrrolidine ring is less common from this specific precursor, it can be envisioned through multi-step sequences or radical-mediated pathways. A plausible strategy involves an initial intermolecular coupling reaction at the aryl bromide position, followed by a subsequent intramolecular cyclization. For instance, a Stille or Suzuki coupling could introduce a vinyl group, which then acts as a handle for an intramolecular amino-alkenylation to form the pyrrolidine ring.

Alternatively, radical cyclization presents a viable route. Under radical-generating conditions (e.g., using tributyltin hydride), the aryl bromide can be converted into an aryl radical. This radical can then add to a suitably positioned double bond, which would need to be installed on the nitrogen atom after removal of the Cbz group and subsequent derivatization. This approach allows for the construction of the five-membered pyrrolidine ring system.

Table 1: Hypothetical Routes to Pyrrolidine Derivatives

Route Key Transformation Required Co-Reactant/Modification Potential Product
Route A: Heck-Type Intramolecular Heck ReactionN-allylation (post-Cbz deprotection)1-Allyl-2,3-dihydro-1H-indole
Route B: Radical Cyclization 5-exo-trig Aryl Radical CyclizationN-allylation (post-Cbz deprotection)1-Allyl-2,3-dihydro-1H-indole
Route C: Tandem Coupling Suzuki coupling followed by cyclizationVinylboronic acidN-Cbz-protected Dihydroindole

The synthesis of isoindolines (dihydroisoindoles) from this compound can be effectively achieved through intramolecular palladium-catalyzed C-N coupling reactions, often referred to as Buchwald-Hartwig amination. In this process, the carbamate is first deprotected to release the free amine. The resulting 2-(2-bromophenyl)ethanamine is then subjected to a palladium catalyst and a suitable base, which facilitates the intramolecular cyclization between the aryl bromide and the primary amine, directly affording the isoindoline scaffold.

Further oxidation of the resulting isoindoline can lead to phthalimidines. This transformation typically requires an oxidizing agent to convert the benzylic CH2 group of the isoindoline ring into a carbonyl group. This two-step sequence provides a reliable pathway to these important heterocyclic structures, which are present in various pharmacologically active compounds.

Table 2: Synthesis of Isoindoline via Intramolecular C-N Coupling

Step Reaction Type Typical Reagents Intermediate/Product
1 Cbz DeprotectionH₂/Pd-C or HBr/Acetic Acid2-(2-bromophenyl)ethanamine
2 Intramolecular Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOtBuIsoindoline

The direct synthesis of benzofurans from this compound is not straightforward as the precursor lacks the necessary oxygen atom for the heterocyclic ring. However, it can serve as a precursor to a key intermediate for benzofuran synthesis. The synthesis of benzofurans often involves the intramolecular cyclization of ortho-halophenols with alkynes or other coupling partners. nih.govnih.gov Therefore, the 2-bromophenyl moiety of the starting material could be transformed into a 2-bromophenol derivative.

A potential synthetic route would involve a tandem reaction where the aryl bromide is first coupled with a molecule containing a hydroxyl group under conditions that also facilitate cyclization. More practically, the starting material would be used to synthesize a different key intermediate. For example, the aminoethyl side chain could be modified or replaced entirely after an initial cross-coupling reaction at the bromide position. While not a direct application, its role as a modifiable ortho-haloaryl template is a key aspect of its versatility. acs.org

This compound is an excellent precursor for the synthesis of isoquinoline and its derivatives. One of the most powerful methods for this transformation is the intramolecular Heck reaction. In this approach, the nitrogen atom is first acylated with a group containing a terminal alkene (e.g., acryloyl chloride) after deprotection of the Cbz group. The resulting N-acyl-2-(2-bromophenyl)ethylamine derivative then undergoes an intramolecular palladium-catalyzed Heck reaction. This reaction forms a new carbon-carbon bond, leading to the formation of a dihydroisoquinolone. This product can then be aromatized to the corresponding isoquinolone.

Alternatively, direct intramolecular C-H activation and annulation with alkynes can furnish isoquinolone derivatives. Rhodium(III)-catalyzed reactions, for example, can be used to construct the isoquinolone core from related benzamides. mdpi.com A similar strategy could be adapted where the protected amine is first converted to a benzamide, which then reacts with an alkyne to build the isoquinoline skeleton. The isoquinoline framework is a privileged structure in medicinal chemistry, found in numerous alkaloids and synthetic drugs. wikipedia.orgnih.govresearchgate.net

Table 3: Synthesis of Dihydroisoquinolone via Intramolecular Heck Reaction

Step Reaction Type Typical Reagents Intermediate/Product
1 Cbz DeprotectionH₂/Pd-C2-(2-bromophenyl)ethanamine
2 N-AcylationAcryloyl chloride, Et₃NN-acryloyl-2-(2-bromophenyl)ethylamine
3 Intramolecular Heck ReactionPd(OAc)₂, PPh₃, baseDihydroisoquinolone

The synthesis of complex polycyclic aromatic alkaloids such as benzo[c]phenanthridines can utilize intermediates derived from this compound. The core strategy involves first constructing an isoquinoline or a related nitrogen heterocycle, as described previously. This isoquinoline core then serves as the foundation for subsequent annulation reactions to build the remaining rings of the benzo[c]phenanthridine skeleton.

A common approach is a palladium-catalyzed annulation of an N-acyl-dihydroisoquinoline intermediate with an ortho-halobenzyl derivative. Alternatively, a Bischler-Napieralski-type cyclization followed by a photochemical electrocyclization is a classic method to construct the phenanthridine core. In these multi-step sequences, the initial formation of the nitrogen-containing ring from the starting carbamate is the critical and enabling step, highlighting its role as a foundational building block for highly complex molecular targets. researchgate.net

Contribution to Multi-Step Organic Synthesis Methodologies

The utility of this compound in multi-step organic synthesis is rooted in the orthogonal stability of its key functional groups. The benzyl carbamate protecting group is stable under a wide range of reaction conditions, allowing for selective manipulation of the 2-bromophenyl ring. This moiety is a classic precursor for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.

The compound serves as a critical building block, embodying a protected 2-phenylethylamine core. This structural motif is prevalent in numerous biologically active compounds and natural products. By using this compound, chemists can introduce this core into a target molecule and then, in a subsequent step, elaborate the aromatic ring via the bromo-substituent. This strategy is fundamental to convergent synthesis approaches, where complex molecules are assembled from smaller, pre-functionalized fragments, often leading to more efficient and higher-yielding synthetic routes.

The role of each structural component in multi-step synthesis is summarized in the table below.

Structural ComponentRole in SynthesisPotential Transformations
2-Bromophenyl Group Handle for C-C and C-N bond formationSuzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Lithiation-substitution.
Ethyl Linker Provides conformational flexibility.Part of the core molecular backbone.
Benzyl Carbamate (Cbz) Amine protecting group.Stable to coupling conditions; allows for selective deprotection to reveal the primary amine for further functionalization (e.g., amidation, alkylation). wikipedia.orgmdpi.com

Methodological Contributions to Contemporary Organic Chemistry

Beyond its role as a synthetic intermediate, this compound and related structures contribute to the advancement of synthetic methodologies, particularly in the areas of protocol development, protecting group chemistry, and transition metal catalysis.

Development and Refinement of Novel Synthetic Protocols

The synthesis of carbamates is a well-established area of organic chemistry, yet there is continuous effort to develop milder, more efficient, and environmentally friendly protocols. google.com Methodologies for synthesizing benzyl carbamates often involve the reaction of an amine with benzyl chloroformate under basic conditions. scirp.org The synthesis of the specific target compound, this compound, provides a platform for optimizing these conditions for substrates containing sensitive functional groups like an aryl bromide. Researchers have explored modifications to carbamate synthesis, such as using different bases or solvent systems, to improve yields and purity. scirp.orgscirp.org The development of such protocols is crucial for making complex building blocks like this more accessible for broader use in medicinal and materials chemistry.

Advancements in Protecting Group Chemistry for Complex Substrates

The benzyl carbamate (Cbz) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. chem-station.com Its stability and the variety of methods available for its removal make it highly versatile. researchgate.nethighfine.com this compound is an excellent model for studying the application of Cbz protection on complex substrates. The presence of the aryl bromide necessitates a protecting group that can withstand conditions typically used for cross-coupling reactions (e.g., palladium catalysts, bases, and elevated temperatures) while being readily cleavable at a later stage without affecting the newly formed bonds.

The Cbz group fulfills these requirements, offering orthogonal deprotection options that are compatible with a wide array of other functional groups. mdpi.comchem-station.com This allows for strategic, multi-step syntheses where different protected amines can be unmasked sequentially.

Deprotection MethodReagentsKey Features
Catalytic Hydrogenolysis H₂, Pd/CMild conditions, clean reaction. Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes). highfine.com
Acidolysis HBr in Acetic Acid, Lewis AcidsEffective for substrates sensitive to reduction. Can be harsh. wikipedia.org
Oxidative Cleavage Not common for CbzMore relevant for substituted benzyl groups like PMB. highfine.com

Contributions to the Understanding and Application of Transition Metal Catalysis for C-C and C-N Bond Formation

The 2-bromophenyl moiety of this compound makes it an ideal substrate for exploring and applying transition metal-catalyzed cross-coupling reactions. snnu.edu.cn These reactions are among the most powerful tools for constructing C-C and C-N bonds in modern organic synthesis. The carbamate-protected amine is inert under typical coupling conditions, allowing the C-Br bond to react selectively.

This compound can be used to:

Form C-C bonds: Through reactions like the Suzuki coupling with boronic acids, the Heck coupling with alkenes, or the Sonogashira coupling with terminal alkynes. acs.org These reactions are fundamental to the synthesis of biaryls, stilbenes, and aryl-alkynes, respectively.

Form C-N bonds: Via the Buchwald-Hartwig amination, which couples the aryl bromide with another amine. This provides a direct route to complex substituted anilines and related structures.

The use of substrates like this compound helps to expand the scope and understanding of these catalytic systems, including catalyst efficiency, substrate tolerance, and reaction mechanisms.

Reaction NameCoupling PartnerCatalyst (Typical)Bond Formed
Suzuki Coupling Organoboron Reagent (R-B(OH)₂)Palladium (Pd)C-C
Heck Coupling Alkene (R-CH=CH₂)Palladium (Pd)C-C
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Palladium (Pd) / Copper (Cu)C-C
Buchwald-Hartwig Amination Amine (R₂NH)Palladium (Pd)C-N

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Benzyl N-[2-(2-bromophenyl)ethyl]carbamate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and 2-(2-bromophenyl)ethylamine under basic conditions (e.g., aqueous NaHCO₃ or Et₃N). Optimization involves controlling temperature (0–5°C to prevent side reactions), stoichiometry (1.2:1 molar ratio of benzyl chloroformate to amine), and solvent choice (THF or dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Data Contradiction : Conflicting yields may arise from trace moisture; rigorous drying of solvents and reagents is essential.

Q. What spectroscopic techniques are most effective for characterizing carbamate derivatives, and how can data contradictions be resolved?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ ~7.3 ppm aromatic protons, δ ~66 ppm for the carbamate CH₂) and bromophenyl moiety (δ ~7.5–7.8 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 348.04 for C₁₆H₁₅BrNO₂).
  • IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹).
    • Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotameric equilibria; variable-temperature NMR (VT-NMR) can resolve dynamic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers under inert gas (N₂/Ar) to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromophenyl group in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects (e.g., bromine’s electron-withdrawing nature) and predict regioselectivity in Suzuki-Miyaura couplings. Solvent effects (PCM models) refine activation energy estimates.
  • Validation : Compare computed transition states with experimental yields using Pd(PPh₃)₄ catalysts and arylboronic acids .

Q. What crystallographic strategies resolve structural ambiguities in carbamate derivatives?

  • Crystallization : Use slow evaporation from ethanol/water (1:1) to grow single crystals.
  • Data Collection/Refinement : Employ SHELX suite for structure solution (SHELXD for heavy atom location, SHELXL for refinement). ORTEP-3 visualizes thermal ellipsoids and validates bond angles/distances.
  • Contradiction Management : Twinning or disorder (common in flexible ethyl chains) requires iterative refinement with restraints (e.g., SIMU/DELU in SHELXL) .

Q. How does steric hindrance from the benzyl group influence enzymatic hydrolysis of the carbamate moiety?

  • Experimental Design :

  • Kinetic Assays : Monitor hydrolysis rates (UV-Vis at λ = 280 nm) using esterases or lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.4).
  • Molecular Docking : AutoDock Vina simulates enzyme-substrate interactions; compare with control substrates lacking the benzyl group.
    • Data Interpretation : Reduced hydrolysis rates indicate steric blocking of the active site .

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